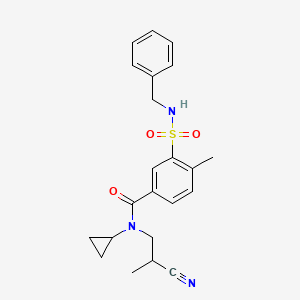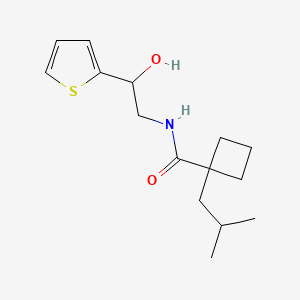![molecular formula C15H15ClN2O3S B7681760 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP, and it has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
CMMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of CMMP is in the field of cancer research. Studies have shown that CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders.
作用機序
The mechanism of action of CMMP is not fully understood. However, studies have shown that CMMP targets the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival. CMMP has been found to inhibit the activity of MAPK, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CMMP has a wide range of biochemical and physiological effects. Studies have shown that CMMP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. CMMP has also been found to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using CMMP in lab experiments is its potent anti-cancer properties. CMMP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the main limitations of using CMMP in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the study of CMMP. One of the most promising directions is the development of CMMP-based therapies for the treatment of cancer and other diseases. Other future directions include the study of the mechanism of action of CMMP, the development of more efficient synthesis methods, and the identification of new applications for CMMP in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders. While the synthesis of CMMP is complex, it remains a promising candidate for future scientific research.
合成法
The synthesis of CMMP is a complex process that involves several steps. One of the most common methods for synthesizing CMMP is through the reaction of 3-chloro-4-pyridinecarboxylic acid with 3-methyl-4-methylsulfonylbenzylamine in the presence of a coupling reagent. This process results in the formation of CMMP as a white solid. Other methods for synthesizing CMMP include the use of palladium-catalyzed cross-coupling reactions and the use of metal-catalyzed C-H activation.
特性
IUPAC Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(3-4-14(10)22(2,20)21)8-18-15(19)12-5-6-17-9-13(12)16/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWIAXCQQFUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=C(C=NC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)